REACTION_CXSMILES
|
[C:1]([N:5]1[CH:9]=[C:8]([CH:10]=[O:11])[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>C(O)C>[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][OH:11])[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=C(C(=C1)C=O)C(=O)OCC
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at room temperature the mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with 1 N aqueous hydrochloric acid (100 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C(C(=C1)CO)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |